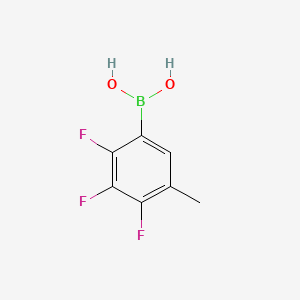

(2,3,4-Trifluoro-5-methylphenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3,4-Trifluoro-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a trifluoromethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

(2,3,4-Trifluoro-5-methylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of the corresponding trifluoromethyl-substituted phenyl halide with a boron-containing reagent under palladium-catalyzed conditions. For example, the reaction of 2,3,4-trifluoro-5-methylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

(2,3,4-Trifluoro-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including Chan-Lam coupling and Petasis reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.

Petasis Reaction: Boronic acid, amine, and an aldehyde or ketone.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

While specific applications and case studies for "(2,3,4-Trifluoro-5-methylphenyl)boronic acid" are not detailed in the provided search results, the included documents offer context on boronic acids and related compounds that can help infer potential applications.

Boronic acids, generally, are stable and easily synthesized, making them useful in various synthetic reactions .

Here's a summary based on the available information:

Synthesis and Use of Phenylboronic Acid Derivatives

- Preparation Method: A method for preparing 3,5-difluoro-4-methyl phenylboronic acid involves using 1-bromo-3,5-difluorobenzene as a starting material to produce 4-bromo-2,6-difluorotoluene . The 4-bromo-2,6-difluorotoluene then reacts with n-butyllithium and triisopropyl borate, with the pH adjusted using 1N dilute hydrochloric acid . Extraction with ethyl acetate and rinsing with n-hexane yields the target compound, 3,5-difluoro-4-methyl phenylboronic acid, with a yield of 70-78% .

- General Applications of Boronic Acids: Boronic acids and their derivatives are utilized in medicinal chemistry . Boronic acids are also employed in Suzuki-Miyaura cross-coupling reactions .

Given the trifluoro-methylphenyl structure, this compound may be useful in creating materials with specific electronic or hydrophobic properties . The presence of fluorine atoms can impart unique characteristics to molecules, affecting their reactivity and physical properties .

作用机制

The mechanism of action of (2,3,4-Trifluoro-5-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The boronic acid functional group acts as a nucleophile, donating electrons to the palladium catalyst and facilitating the coupling reaction .

相似化合物的比较

Similar Compounds

- (3,4,5-Trifluorophenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

- (3-(Trifluoromethyl)phenyl)boronic acid

Uniqueness

(2,3,4-Trifluoro-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of multiple fluorine atoms and a methyl group can enhance its stability and electron-withdrawing properties, making it a valuable reagent in organic synthesis .

生物活性

(2,3,4-Trifluoro-5-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity, focusing on antimicrobial properties, interactions with biomolecules, and relevant research findings.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications. They have been explored for their roles in drug development, particularly in targeting enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The following table summarizes key findings related to its antimicrobial activity:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Moderate | < 10 µg/mL | |

| Bacillus cereus | High | < 5 µg/mL | |

| Candida albicans | Moderate | 15 µg/mL | |

| Aspergillus niger | High | < 3 µg/mL |

The compound exhibits significant activity against Bacillus cereus, with an MIC lower than that of the FDA-approved antifungal drug Tavaborole (AN2690), indicating its potential as an effective antimicrobial agent.

The proposed mechanism of action for this compound involves the inhibition of bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS). Molecular docking studies suggest that the cyclic isomer of this boronic acid can effectively bind to the active site of LeuRS in Candida albicans, inhibiting its function similarly to other known antifungal agents .

Interaction with Biomolecules

Research has also focused on the interaction between boronic acids and insulin. A theoretical model indicates that derivatives like this compound can stabilize insulin through specific binding interactions. This property may enhance the therapeutic efficacy of insulin in diabetic treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various phenylboronic acids and found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in increasing biological activity .

- Inhibition Studies : Inhibition constants for various enzymes were determined, showing that this compound derivatives can act as potent inhibitors against serine β-lactamases, which are critical targets in combating antibiotic resistance .

- Clinical Implications : The compound's ability to inhibit key enzymes involved in bacterial resistance mechanisms positions it as a candidate for further development in combination therapies aimed at treating resistant infections .

属性

IUPAC Name |

(2,3,4-trifluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTINWJZYJJMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.93 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。